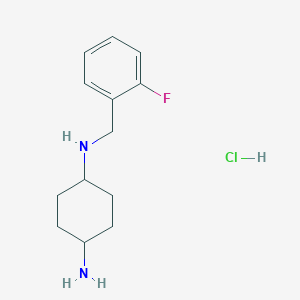

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

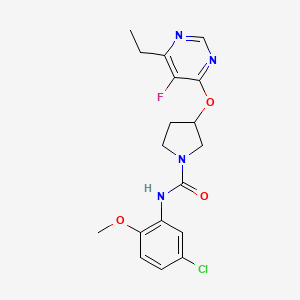

The molecular structure of “N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride” is represented by the formula C13H20ClFN2. The molecular weight of the compound is 258.76.Scientific Research Applications

Polymer Synthesis and Properties

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride, as part of the broader family of cyclohexane diamines, has been explored in the synthesis of various polymers. For instance, Yang, Su, and Hsiao (2004) describe the synthesis of polyimides using a similar diamine, highlighting its role in producing materials with excellent solubility and thermal stability (Yang, Su, & Hsiao, 2004).

Catalytic Applications

In the realm of catalysis, Ibrahim et al. (2004) studied the role of tetradentate nitrogen ligands, structurally related to N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride, in iron-mediated atom transfer radical polymerization. This research suggests potential applications in polymerization processes (Ibrahim et al., 2004).

Material Chemistry

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride analogues have been explored in material chemistry as well. Kelly et al. (2017) synthesized heterodinuclear Zn/Ln complexes using similar ligands, highlighting potential applications in creating new materials with unique properties (Kelly et al., 2017).

Mechanism of Action

“N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride” is known to be a potent inhibitor of protein kinase C (PKC). PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse cautiously with water . If swallowed, rinse mouth and seek medical attention . It is advised to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

4-N-[(2-fluorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;/h1-4,11-12,16H,5-9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCKDRWYQYGZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC=CC=C2F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)

![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide](/img/structure/B2963991.png)

![2-Oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2963993.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-hydroxybenzoate](/img/structure/B2963994.png)

![3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2963996.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide](/img/structure/B2963997.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2964001.png)

![2,2,3,3,4,4,4-Heptafluoro-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butan-1-one](/img/structure/B2964002.png)